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An In-depth Technical Guide to LDN-212854: A Selective ALK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **LDN-212854**, a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2). This document details its mechanism of action, selectivity profile, and key experimental protocols relevant to its characterization and application in research settings.

Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a Type I receptor serine/threonine kinase in the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] Gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO) of soft tissues.[1][3][4] These mutations lead to ligand-independent activation of the receptor or aberrant responsiveness to other ligands like Activin A, resulting in enhanced downstream SMAD1/5/8 signaling.[1][5][6]

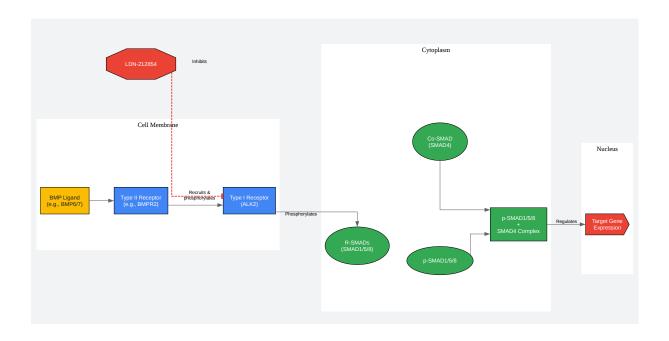
LDN-212854 was developed as a highly potent and selective inhibitor of ALK2, derived from the pyrazolo[1,5-a]pyrimidine scaffold of the earlier inhibitor, dorsomorphin.[1][5][7] Its enhanced selectivity, particularly over other BMP Type I receptors and the closely related TGF-β receptor ALK5, makes it a valuable tool for studying ALK2-mediated signaling and a potential therapeutic candidate for FOP.[5][8][9]



Mechanism of Action and Structural Basis for Selectivity

LDN-212854 functions as a Type I, ATP-competitive inhibitor.[3][4][7] It binds to the ATP-binding pocket of the ALK2 kinase domain, forming a single, critical hydrogen bond with the hinge residue His286.[3][4][7] This interaction prevents the binding of ATP, thereby blocking the autophosphorylation and activation of the kinase, which in turn inhibits the phosphorylation of downstream SMAD1/5/8 proteins.[8][10][11]

The remarkable selectivity of **LDN-212854** is attributed to its 5-quinoline moiety.[4][7][8] Structural studies have revealed that this group facilitates a unique pattern of water-mediated hydrogen bonds with residues Lys235 and Glu248 within the ALK2 binding pocket.[1][3][7][9] This specific conformation and water network are not favored in the binding pockets of other kinases, such as ALK5, which contributes to the nearly 7000-fold selectivity for ALK2 over ALK5.[1][8][9]





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Caption: BMP/SMAD signaling pathway showing inhibition by LDN-212854.

Quantitative Data: Kinase Selectivity Profile

The inhibitory activity of **LDN-212854** has been quantified against a panel of kinases, demonstrating its high potency for ALK2 and selectivity over other related kinases.

Kinase Target	IC50 (nM)	Selectivity Fold (vs. ALK2)	Reference
ALK2 (ACVR1)	1.3	1	[10][12]
ALK1 (ACVRL1)	2.4	~2	[10][12]
ALK3 (BMPR1A)	85.8	~66	[12]
ALK4 (ACVR1B)	2133	~1641	[12]
ALK5 (TGFBR1)	9276	~7135	[12]
RIPK2	< 100	-	[8]
ABL1	< 100	-	[8]
PDGFR-β	< 100	-	[8]
PDGFR-α	> 300	-	[8]
VEGFR2 (KDR)	> 300	-	[8]
KIT	> 300	-	[8]

Table 1: Summary of **LDN-212854** IC $_{50}$ values against various kinases. The data highlights the compound's potent inhibition of ALK2 and its selectivity over other BMP and TGF- β family type I receptors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize **LDN-212854**.



This protocol describes a method to determine the IC₅₀ of **LDN-212854** against purified ALK2 kinase using a luminescence-based assay that measures ADP production.

Materials:

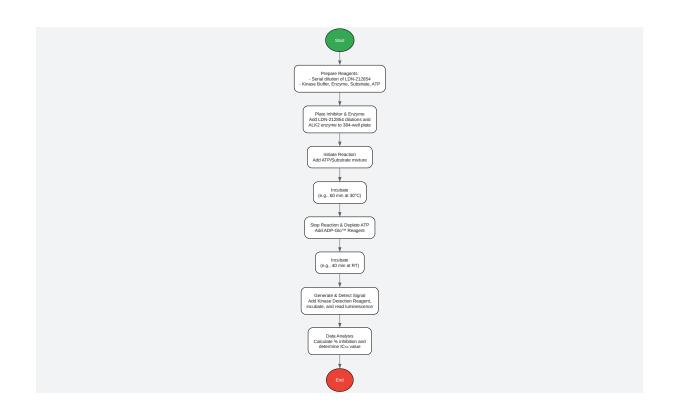
- Purified recombinant ALK2 kinase domain
- Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[13]
- Substrate (e.g., Casein or a synthetic peptide)
- ATP solution
- LDN-212854 stock solution (in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar[13][14][15]
- 384-well or 96-well white plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Dilution: Prepare a serial dilution of **LDN-212854** in kinase buffer with a constant final DMSO concentration (e.g., <1%). Include a DMSO-only vehicle control (100% activity) and a no-enzyme control (background).
- Reaction Setup: To the wells of a microplate, add 1) the diluted inhibitor or vehicle and 2) the purified ALK2 enzyme (e.g., 2.5 nM final concentration).[8]
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration should ideally be close to the K_m for the specific kinase to ensure accurate IC₅₀ determination.[16]
- Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60-120 minutes).[13]



- Reaction Termination: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[13]
- Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.





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Caption: General workflow for an in vitro biochemical kinase inhibition assay.

This protocol details how to assess the ability of **LDN-212854** to inhibit BMP-induced SMAD signaling in a cellular context.

Materials:

- Cell line (e.g., C2C12 myoblasts, HepG2, or BMPR2-/- Pulmonary Artery Smooth Muscle Cells)[8]
- Cell culture medium and serum
- Recombinant BMP ligand (e.g., BMP6 or BMP7)[8]
- LDN-212854
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membranes
- Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1/5/8, anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

• Cell Culture: Seed cells in multi-well plates and grow to 70-80% confluency.

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- Serum Starvation: Reduce background signaling by serum-starving the cells for several hours (e.g., 4-16 hours) prior to treatment.
- Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of LDN-212854 or vehicle (DMSO) for 1-2 hours.
- Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 20 ng/mL BMP7) for a short period (e.g., 30-60 minutes) to induce SMAD1/5/8 phosphorylation.[8]
- Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.
- Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature.
 - Incubate the membrane with primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total SMAD1/5/8 and a loading control like β-actin.

This protocol describes the use of **LDN-212854** in a transgenic mouse model of FOP to assess its ability to prevent heterotopic ossification.

Model:



 Inducible transgenic mouse model expressing a constitutively active ALK2 mutant (e.g., ALK2Q207D or ALK2R206H).[8][9][10] Heterotopic ossification is typically induced by an intramuscular injection of an adenovirus expressing Cre recombinase (Ad.Cre), which activates the mutant transgene expression locally.[8]

Materials:

- Transgenic FOP mouse model
- LDN-212854
- Vehicle for injection (e.g., a solution of DMSO, PEG300, Tween80, and water)[12]
- Ad.Cre
- Micro-CT or X-ray imaging system
- Histology reagents (Alizarin Red and Alcian Blue stains)

Procedure:

- Induction of HO: At a specific age (e.g., postnatal day 7), induce HO by injecting Ad.Cre into a target muscle (e.g., gastrocnemius or hindlimb).[8]
- Drug Administration:
 - Divide mice into treatment groups: Vehicle control and LDN-212854.
 - Administer LDN-212854 or vehicle via intraperitoneal (i.p.) injection. A typical dose is 6 mg/kg, administered twice daily.[10][12]
 - Begin treatment shortly after Ad.Cre injection and continue for a specified duration (e.g., 4 weeks).[10]
- Monitoring: Monitor the animals for general health and any adverse effects throughout the study.
- Assessment of HO:

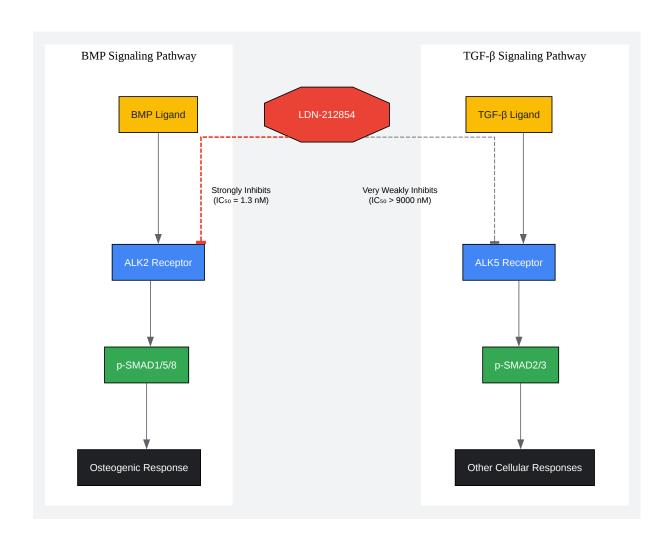
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- At the end of the treatment period, euthanize the mice.
- Imaging: Use micro-CT or X-ray imaging to visualize and quantify the volume of heterotopic bone formation in the treated limbs.[8]
- Histology: Dissect the treated limbs, fix, and prepare histological sections. Stain with Alizarin Red (for mineralized bone) and Alcian Blue (for cartilage) to assess the extent and characteristics of the ectopic tissue.[8]
- Data Analysis: Compare the volume of heterotopic bone and histological findings between the vehicle-treated and **LDN-212854**-treated groups to determine the efficacy of the inhibitor.





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Caption: Selectivity of **LDN-212854** for BMP/ALK2 over TGF-β/ALK5 signaling.

Conclusion



LDN-212854 is a potent and highly selective inhibitor of the ALK2 kinase. Its ability to discriminate between ALK2 and other closely related BMP and TGF-β family receptors is a significant advancement.[8] This selectivity, combined with its demonstrated efficacy in preclinical models of FOP, establishes **LDN-212854** as a critical chemical probe for dissecting the roles of ALK2 in physiology and disease.[8][9][10] The data and protocols presented in this guide provide a foundational resource for researchers utilizing this compound to investigate BMP signaling and develop potential therapeutics for ALK2-driven pathologies.

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- To cite this document: BenchChem. [An In-depth Technical Guide to LDN-212854: A Selective ALK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608506#ldn-212854-alk2-selective-inhibitor]

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